
The 1951 Synthesis of Fluroxene: A Technical
Retrospective

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Fluroxene

Cat. No.: B1200339 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fluroxene (2,2,2-trifluoroethyl vinyl ether) holds a significant place in the history of

anesthesiology as one of the first fluorinated anesthetic agents to be synthesized. In 1951,

Julius G. Shukys, working for Airco, successfully synthesized this novel compound, which

would later be marketed as Fluoromar.[1][2] Its introduction marked a pivotal moment in the

search for safer and more effective inhalational anesthetics. Fluroxene offered rapid induction

and recovery times, but was later withdrawn from the market in 1974 due to concerns about its

flammability and potential for organ toxicity.[1][2] This document provides an in-depth technical

guide to the likely core synthesis method employed by J.G. Shukys in 1951, based on the

prevalent chemical methodologies of the era for the creation of vinyl ethers.

Core Synthesis Pathway: Vinylation of 2,2,2-
Trifluoroethanol
While the original 1951 publication by J.G. Shukys is not readily available, the most probable

and widely documented method for the synthesis of 2,2,2-trifluoroethyl vinyl ether during that

period was the direct vinylation of 2,2,2-trifluoroethanol with acetylene. This reaction, a

variation of the Reppe vinylation, is a robust and industrially scalable process.

The overall reaction is as follows:
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CF₃CH₂OH + HC≡CH → CF₃CH₂OCH=CH₂

This process involves the base-catalyzed addition of the alcohol to the acetylene triple bond.

Experimental Protocol
The following is a detailed, reconstructed experimental protocol for the synthesis of Fluroxene
via the vinylation of 2,2,2-trifluoroethanol. This protocol is based on established chemical

principles and general procedures for vinyl ether synthesis from the mid-20th century.

Materials:

2,2,2-Trifluoroethanol (CF₃CH₂OH)

Acetylene (C₂H₂) gas

Potassium hydroxide (KOH) or other suitable base (e.g., sodium metal)

An inert, high-boiling solvent (e.g., dioxane, dibutyl ether)

Pressurized reaction vessel (autoclave)

Procedure:

Catalyst Preparation: A solution of potassium 2,2,2-trifluoroethoxide is prepared by dissolving

potassium hydroxide in an excess of 2,2,2-trifluoroethanol under anhydrous conditions.

Alternatively, metallic sodium can be carefully reacted with the alcohol to form the sodium

alkoxide.

Reaction Setup: The prepared catalyst solution is charged into a high-pressure autoclave.

The vessel is then sealed and purged with an inert gas, such as nitrogen, to remove any

oxygen.

Introduction of Acetylene: Acetylene gas is introduced into the autoclave to the desired

pressure.

Reaction Conditions: The reaction mixture is heated to a temperature typically in the range of

150-200°C. The pressure inside the autoclave will increase due to the heating and the partial
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pressure of the acetylene. The reaction is maintained under these conditions with constant

stirring for several hours.

Monitoring the Reaction: The progress of the reaction can be monitored by observing the

drop in acetylene pressure as it is consumed.

Work-up and Purification:

After the reaction is complete, the autoclave is cooled to room temperature, and the

excess acetylene is carefully vented.

The reaction mixture is neutralized with a weak acid to quench the catalyst.

The crude product is then subjected to fractional distillation to separate the Fluroxene
from the unreacted 2,2,2-trifluoroethanol, solvent, and any byproducts.

Quantitative Data
The following table summarizes the typical quantitative data associated with the vinylation of

2,2,2-trifluoroethanol. These values are representative of this type of reaction and are intended

for illustrative purposes.
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Parameter Value

Reactants

2,2,2-Trifluoroethanol 1.0 mol equivalent

Acetylene 1.1 - 1.5 mol equivalent

Catalyst (KOH) 0.1 - 0.2 mol equivalent

Reaction Conditions

Temperature 150 - 200 °C

Pressure 10 - 20 atm

Reaction Time 4 - 8 hours

Product

Yield of Fluroxene 60 - 80%

Boiling Point of Fluroxene 42.5 °C

Visualizing the Synthesis and Related Pathways
Fluroxene Synthesis Workflow
The following diagram illustrates the key steps in the proposed synthesis of Fluroxene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [The 1951 Synthesis of Fluroxene: A Technical
Retrospective]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1200339#j-g-shukys-1951-synthesis-of-fluroxene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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